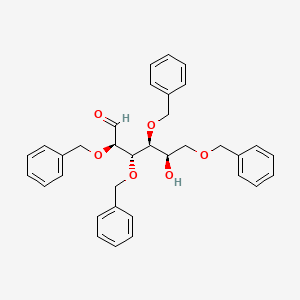

(2R,3S,4S,5R)-2,3,4,6-Tetrakis(benzyloxy)-5-hydroxyhexanal

Description

Properties

IUPAC Name |

(2R,3S,4S,5R)-5-hydroxy-2,3,4,6-tetrakis(phenylmethoxy)hexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36O6/c35-21-32(38-23-28-15-7-2-8-16-28)34(40-25-30-19-11-4-12-20-30)33(39-24-29-17-9-3-10-18-29)31(36)26-37-22-27-13-5-1-6-14-27/h1-21,31-34,36H,22-26H2/t31-,32+,33+,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUHUDRYCYOSXDI-ALMGMPQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(C(C(C(C=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@H]([C@@H]([C@@H]([C@H](C=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001254864 | |

| Record name | 2,3,4,6-Tetrakis-O-(phenylmethyl)-D-galactose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001254864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53081-25-7 | |

| Record name | 2,3,4,6-Tetrakis-O-(phenylmethyl)-D-galactose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53081-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,6-Tetrakis-O-(phenylmethyl)-D-galactose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001254864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Galactose, 2,3,4,6-tetrakis-O-(phenylmethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Protected Galactose

Introduction

D-Galactose, a C-4 epimer of glucose, is a fundamental monosaccharide integral to a vast array of biological processes and a key structural component of many vital oligosaccharides and glycoconjugates.[1] Its polyhydroxylated nature, however, presents a significant challenge in synthetic carbohydrate chemistry. To achieve regioselective modification and build complex glycosidic linkages, a strategic approach of masking, or "protecting," specific hydroxyl groups is paramount. This guide provides a comprehensive overview of the physical and chemical properties of galactose derivatives bearing common protecting groups, offering insights for researchers, scientists, and drug development professionals engaged in glycochemistry.

The strategic use of protecting groups is not merely about blocking reactive sites; it profoundly influences the solubility, crystallinity, and, most critically, the reactivity and stereochemical outcome of glycosylation reactions.[2][3] An intimate understanding of how different protecting groups alter the inherent properties of the galactose scaffold is therefore essential for the rational design of synthetic routes towards complex carbohydrates, glycolipids, and glycoproteins of therapeutic interest.

This guide will delve into the four most prevalent classes of protecting groups for galactose: acetyl, benzyl, isopropylidene, and silyl ethers. We will explore their impact on the physical characteristics of the resulting galactose derivatives, their chemical stability and reactivity under various conditions, and the spectroscopic signatures that enable their characterization. Furthermore, this guide provides detailed experimental protocols for the installation and removal of these protecting groups, grounded in established laboratory practices.

Common Protecting Groups for Galactose: A Structural Overview

The choice of a protecting group is dictated by the overall synthetic strategy, including the desired reaction conditions for subsequent steps and the requirements for selective deprotection. The following are the most frequently employed protecting groups in galactose chemistry:

-

Acetyl (Ac): Ester protecting groups, typically introduced via peracetylation, are valued for their ease of installation and removal. They are generally stable to acidic conditions but readily cleaved under basic conditions (e.g., Zemplén deacetylation). Acetyl groups at the C-2 position are known to participate in glycosylation reactions, influencing the stereochemical outcome.

-

Benzyl (Bn): Ether protecting groups, such as benzyl ethers, offer robust protection under a wide range of conditions, including acidic and basic environments.[4] They are typically removed via catalytic hydrogenolysis. The absence of a participating group at C-2 when a benzyl ether is present is a key strategic element in the synthesis of 1,2-cis-glycosides.

-

Isopropylidene (Acetonide): Cyclic ketals, formed by the reaction of galactose with acetone or a derivative, are excellent for the simultaneous protection of cis- or terminal 1,2- and 1,3-diols.[5] Their formation is acid-catalyzed, and they are readily cleaved under acidic aqueous conditions, offering a mild and selective deprotection strategy.[6]

-

Silyl Ethers (e.g., TMS, TBDMS, TIPS): Silyl ethers provide a versatile range of protection, with their stability being tunable based on the steric bulk of the alkyl substituents on the silicon atom. They are generally labile to acidic conditions and fluoride ions, allowing for orthogonal deprotection schemes.

Physical Properties of Protected Galactose Derivatives

The introduction of protecting groups dramatically alters the physical properties of galactose, transforming the highly polar, water-soluble sugar into derivatives with a wide range of solubilities and physical states. These changes are critical for facilitating reactions in common organic solvents and for purification by techniques such as silica gel chromatography.

| Protected Galactose Derivative | Protecting Group | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Specific Rotation [α]D | Solubility |

| β-D-Galactose Pentaacetate | Acetyl | 390.34 | 143-144 | - | +23° to +26° (c=1, CHCl3)[7] | Soluble in ethanol, chloroform.[7] |

| 2,3,4,6-Tetra-O-benzyl-D-galactopyranose | Benzyl | 540.65 | - | - | - | Soluble in chloroform.[2] |

| 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | Isopropylidene | 260.28 | 120-122 | 117 (0.015 mmHg)[8] | -59° (c=3, CHCl3)[8] | Soluble in acetone, chloroform, methanol.[9] |

| Per-O-trimethylsilyl-β-D-galactopyranose | Trimethylsilyl (TMS) | 541.06 | - | - | - | Soluble in many organic solvents. |

Table 1: Physical Properties of Representative Protected Galactose Derivatives.

The data in Table 1 illustrates that peracetylation and perbenzylation significantly increase the molecular weight and lipophilicity of galactose. Isopropylidene protection, while also increasing lipophilicity, has a more moderate effect on molecular weight. The resulting protected derivatives are typically crystalline solids or viscous oils, a stark contrast to the crystalline, water-soluble nature of unprotected galactose. This enhanced solubility in organic solvents is a primary driver for the use of protecting groups, enabling homogeneous reaction conditions for a wide range of synthetic transformations.

Chemical Properties and Reactivity

The chemical properties of protected galactose are largely defined by the stability of the protecting groups themselves and their electronic and steric influence on the galactose core.

Stability of Protecting Groups

A key aspect of a protecting group strategy is the ability to selectively remove one type of protecting group in the presence of others (orthogonal protection).

-

Acetyl Groups: Stable to acidic conditions and catalytic hydrogenation. Cleaved by basic hydrolysis (e.g., NaOMe in MeOH, known as the Zemplén condition) or enzymatic hydrolysis.[8][10]

-

Benzyl Groups: Stable to acidic and basic conditions. Cleaved by catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong oxidizing agents.[4][11] Visible-light-mediated oxidative debenzylation has also been developed as a milder alternative.[12][13]

-

Isopropylidene Groups: Stable to basic and reductive conditions. Cleaved under mild acidic aqueous conditions (e.g., aqueous acetic acid or dilute H₂SO₄).[6][14]

-

Silyl Ethers: Stability is tunable. Generally labile to acidic conditions and fluoride ion sources (e.g., TBAF). Sterically hindered silyl ethers (e.g., TBDPS) are more stable to acid than less hindered ones (e.g., TMS).

Influence on Glycosylation Reactions

Protecting groups have a profound impact on the stereochemical outcome of glycosylation reactions. This is largely governed by the nature of the protecting group at the C-2 position.

-

Participating Groups: An acyl group (like acetyl) at C-2 can form a cyclic acyloxonium ion intermediate after the departure of the anomeric leaving group. This intermediate shields one face of the molecule, leading to the exclusive formation of the 1,2-trans glycosidic linkage.

-

Non-Participating Groups: An ether group (like benzyl) at C-2 does not form a cyclic intermediate. This allows for the formation of both 1,2-cis and 1,2-trans products, often as a mixture. The stereoselectivity in these cases is influenced by factors such as the solvent, temperature, and the nature of the glycosyl donor and acceptor.

Remote participation from protecting groups at other positions, such as C-4 or C-6, can also influence the stereoselectivity of glycosylation.[15]

Spectroscopic Characterization

The structure and purity of protected galactose derivatives are routinely confirmed using a combination of spectroscopic techniques.

| Protecting Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | FTIR (cm⁻¹) | Mass Spectrometry |

| Acetyl | ~2.0-2.2 (s, 3H, -C(O)CH₃) | ~20-21 (-C(O)CH₃), ~170 (C=O) | ~1740-1750 (C=O stretch), ~1230 (C-O stretch) | Characteristic fragmentation patterns involving loss of ketene (42 Da) or acetic acid (60 Da).[6] |

| Benzyl | ~7.2-7.4 (m, Ar-H), ~4.5-5.0 (m, -CH₂-Ar) | ~127-129 (Ar-C), ~70-75 (-CH₂-Ar) | ~3030 (Ar C-H stretch), ~1600, 1500 (Ar C=C stretch), ~1100 (C-O stretch) | Presence of tropylium ion (m/z 91) is characteristic. |

| Isopropylidene | ~1.3-1.5 (s, 6H, -C(CH₃)₂) | ~25-27 (-C(CH₃)₂), ~108-110 (C(CH₃)₂) | ~2990, 2940 (C-H stretch), ~1380, 1370 (gem-dimethyl C-H bend) | Fragmentation often involves the loss of acetone. |

| Silyl (TMS) | ~0.1 (s, 9H, -Si(CH₃)₃) | ~0 (-Si(CH₃)₃) | ~1250, 840 (Si-CH₃), ~1100 (Si-O-C) | Characteristic isotopic pattern for silicon. Fragmentation by loss of methyl groups. |

Table 2: Characteristic Spectroscopic Data for Protected Galactose Derivatives.

Note: Chemical shifts are approximate and can vary depending on the solvent and the specific structure of the molecule.[16] The fingerprint region for carbohydrates in FTIR is typically between 950 and 1200 cm⁻¹.[17][18]

Experimental Protocols

The following protocols are representative examples for the protection and deprotection of galactose.

Protocol 1: Peracetylation of D-Galactose

This protocol describes the complete acetylation of all hydroxyl groups of D-galactose using acetic anhydride and pyridine.

Rationale: Pyridine acts as both a solvent and a base to neutralize the acetic acid byproduct. Acetic anhydride is the acetylating agent. The reaction is typically quantitative.[19]

Step-by-Step Methodology:

-

Suspend D-galactose (1.0 eq) in anhydrous pyridine (5-10 volumes).

-

Cool the mixture to 0 °C in an ice bath.

-

Add acetic anhydride (5.0-6.0 eq) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Pour the reaction mixture into ice-water and extract with dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with cold 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the peracetylated galactose.

Protocol 2: Formation of 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose

This protocol details the protection of the C1-C2 and C3-C4 diols of galactose using acetone with an acid catalyst.

Rationale: An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, facilitates the formation of the cyclic ketal. 2,2-Dimethoxypropane can also be used as both a reagent and a water scavenger.[5]

Step-by-Step Methodology:

-

Suspend D-galactose (1.0 eq) in anhydrous acetone (10-20 volumes).

-

Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.

-

Stir the mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, neutralize the acid catalyst by adding aqueous NaHCO₃ or triethylamine.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization or silica gel chromatography.

Protocol 3: Deprotection of Acetyl Groups (Zemplén Deacetylation)

This protocol describes the removal of acetyl groups under basic conditions.

Rationale: Sodium methoxide in methanol provides a catalytic amount of methoxide ions, which act as a nucleophile to cleave the ester bonds. The reaction is typically fast and clean.[8]

Step-by-Step Methodology:

-

Dissolve the acetylated galactose (1.0 eq) in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide (e.g., a small piece of sodium metal or a solution of NaOMe in methanol).

-

Stir the reaction at room temperature and monitor by TLC.

-

Once the reaction is complete (typically within 1-2 hours), neutralize the reaction with an acidic ion-exchange resin (e.g., Amberlite IR-120 H⁺).

-

Filter the resin and concentrate the filtrate under reduced pressure to obtain the deprotected galactose.

Protocol 4: Deprotection of Benzyl Groups by Catalytic Hydrogenolysis

This protocol outlines the cleavage of benzyl ethers using hydrogen gas and a palladium catalyst.

Rationale: The palladium catalyst facilitates the reductive cleavage of the C-O bond of the benzyl ether in the presence of hydrogen gas. This method is highly efficient but not compatible with other reducible functional groups.[11]

Step-by-Step Methodology:

-

Dissolve the benzylated galactose (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the deprotected galactose.

Conclusion

The selection of an appropriate protecting group strategy is a critical determinant of success in the synthesis of complex carbohydrates derived from galactose. This guide has outlined the fundamental physical and chemical properties of galactose derivatives protected with acetyl, benzyl, isopropylidene, and silyl groups. By understanding how these groups influence solubility, reactivity, and stereoselectivity, researchers and drug development professionals can make informed decisions in the design and execution of their synthetic routes. The provided experimental protocols serve as a practical starting point for the implementation of these essential techniques in the laboratory. As the field of glycobiology continues to expand, a deep understanding of the principles of protecting group chemistry will remain an indispensable tool for advancing our knowledge and developing novel carbohydrate-based therapeutics.

References

-

Efficient and green approach for the complete deprotection of O-acetylated biomolecules. (2025). ResearchGate. [Link]

-

Xia, T.-Y., Li, Y.-B., Yin, Z.-J., Meng, X.-B., Li, S.-C., & Li, Z.-J. (2014). Synthesis of L-glucose and L-galactose derivatives from D-sugars. Chinese Chemical Letters, 25(9), 1231-1234. [Link]

-

How can I make acetylation then bromination for galactose? (2013). ResearchGate. [Link]

-

Visible-light-mediated oxidative cleavage of benzyl ethers using a continuous-flow system. (n.d.). Max-Planck-Gesellschaft. [Link]

-

The Design and Synthesis of Different α-Linked Galactose Disaccharides. (2008). TRACE: Tennessee Research and Creative Exchange. [Link]

-

Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. (2010). PubMed Central. [Link]

-

Demchenko, A. V., & Wolfert, M. A. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Chemical Society Reviews, 48(10), 2812-2834. [Link]

-

The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). University of Wisconsin-Madison. [Link]

-

Synthesis and Self-Assembling Properties of Peracetylated β-1-Triazolyl Alkyl D-Glucosides and D-Galactosides. (2019). MDPI. [Link]

-

Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal. [Link]

-

Carbohydrates as Building Blocks for the Synthesis of Medicinally Important Molecules. (2023). Research & Reviews: Journal of Pharmaceutical Analysis. [Link]

-

Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. (2013). PubMed Central. [Link]

-

Distinguishing Galactoside Isomers with Mass Spectrometry and Gas-Phase Infrared Spectroscopy. (2021). PubMed Central. [Link]

-

Reactions of galactose building blocks to assess the impact of different protecting group combinations (Bn=benzyl, Ac=acetyl) on the stereochemical outcome of the glycosylation reaction. (2020). ResearchGate. [Link]

-

Selective hydrolysis of terminal isopropylidene ketals-an overview. (2009). TSI Journals. [Link]

-

Fourier Transform Infrared (FTIR) Spectroscopy for Glycan Analysis. (n.d.). Creative Biolabs. [Link]

-

Fourier Transform Infrared Spectroscopy (FTIR) for Carbohydrate Analysis. (2018). ResearchGate. [Link]

-

How can one remove a benzyl group from benzylated sugar? (2014). ResearchGate. [Link]

-

Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. (2021). Max-Planck-Gesellschaft. [Link]

-

Versatile acetylation of carbohydrate substrates with bench-top sulfonic acids and application to one-pot syntheses of peracetyl. (2008). Carbohydrate Research, 343(9), 1537-1544. [Link]

-

Diastereoselective Synthesis of the Borylated d-Galactose Monosaccharide 3-Boronic-3-Deoxy-d-Galactose and Biological Evaluation in Glycosidase Inhibition and in Cancer for Boron Neutron Capture Therapy (BNCT). (2022). PubMed Central. [Link]

-

A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. (2013). PubMed Central. [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

-

Selective Anomeric Deacetylation of Per-Acetylated Carbohydrates Using (i-Pr)3Sn(OEt) and Synthesis of New Derivatives. (2020). Journal of Chemical Reviews, 2(4), 263-275. [Link]

-

Preparation of 1,2-O-isopropylidene derivatives of alpha-D-galactoseptanose, beta-L-altroseptanose, and 3-O-methyl-alpha-D-guloseptanose. (2001). PubMed. [Link]

-

An Efficient and Regioselective Deprotection Method for Acetylated Glycosides. (2003). LookChem. [Link]

-

Density, Log P and solubility 2 M of the different solvents. (n.d.). ResearchGate. [Link]

-

Efficient and Rapid Regioselective Deprotection of Isopropylidene Ketals. (2008). ResearchGate. [Link]

-

Synthesis of orthogonally protected L-glucose, L-mannose, and L-galactose from D-glucose. (2012). Tetrahedron, 68(35), 7255-7260. [Link]

-

Galactose. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

-

Galactose. (n.d.). Database of ATR-FT-IR spectra of various materials. [Link]

-

16: Silylethers. (2021). Chemistry LibreTexts. [Link]

-

D-Galactose. (n.d.). NIST WebBook. [Link]

-

Synthesis and removal of trichloroethylidene derivatives of carbohydrates. (2008). ResearchGate. [Link]

-

Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. (n.d.). Accu Dyne Test. [Link]

Sources

- 1. D-(+)-GALACTOSE(10257-28-0) 1H NMR spectrum [chemicalbook.com]

- 2. 2,3,4,6-Tetra-O-Benzyl-D-Galactose|53081-25-7/6386-24-9--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]

- 3. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. D-Galactose, 2-amino-2-deoxy-3,4,5,6-tetrakis-O-(trimethylsilyl)- | C18H45NO5Si4 | CID 582863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 双丙酮半乳糖 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 1,2:3,4-Di-O-isopropylidene-D-galactopyranose | 4064-06-6 [chemicalbook.com]

- 10. D-Galactose, 2-deoxy-3,4,5,6-tetrakis-O-(trimethylsilyl)-2-[(trimethylsilyl)amino]- | C21H53NO5Si5 | CID 608920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. cigs.unimo.it [cigs.unimo.it]

- 12. 1,2:3,4-Di-O-isopropylidene-D-galactopyranose | C12H20O6 | CID 19984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pure.mpg.de [pure.mpg.de]

- 15. 19F NMR Studies of the D-Galactose Chemosensory Receptor. 2. Ca(II) Binding Yields a Local Structural Change - PMC [pmc.ncbi.nlm.nih.gov]

- 16. web.pdx.edu [web.pdx.edu]

- 17. Fourier Transform Infrared (FTIR) Spectroscopy for Glycan Analysis - Creative Biolabs [creative-biolabs.com]

- 18. researchgate.net [researchgate.net]

- 19. scientificlabs.ie [scientificlabs.ie]

The Synthesis of 2,3,4,6-Tetra-O-benzyl-D-galactose: A Technical Guide for Advanced Glycochemistry

Introduction: The Central Role of Benzylated Galactose in Modern Drug Discovery

In the landscape of contemporary drug development and glycobiology, 2,3,4,6-Tetra-O-benzyl-D-galactose stands as a cornerstone intermediate. Its strategic importance lies in the robust benzyl ether protecting groups at the C2, C3, C4, and C6 positions of the galactose scaffold. These groups exhibit remarkable stability across a wide spectrum of reaction conditions, yet they can be removed under mild catalytic hydrogenation, offering a versatile tool for complex oligosaccharide and glycoconjugate synthesis.[1] This protected monosaccharide is a linchpin in the synthesis of intricate molecules with profound biological activities, including immunomodulatory glycolipids and targeted drug delivery systems. This guide provides an in-depth exploration of the prevalent synthetic strategies for 2,3,4,6-Tetra-O-benzyl-D-galactose, delving into the mechanistic rationale behind the experimental choices and offering detailed, field-proven protocols for its preparation and purification.

Strategic Approaches to the Synthesis of 2,3,4,6-Tetra-O-benzyl-D-galactose

The synthesis of 2,3,4,6-Tetra-O-benzyl-D-galactose can be broadly categorized into two primary strategies: a direct, one-pot approach from D-galactose and a more controlled, two-step synthesis via a glycoside intermediate. The direct approach is often hampered by the similar reactivity of the multiple hydroxyl groups, which can lead to a complex mixture of partially benzylated products, making purification challenging and reducing the overall yield.[2] Consequently, the two-step synthesis is the more widely adopted and reliable method in a research and development setting.

A less common, yet noteworthy, three-step method has also been reported, which proceeds through a benzothiazolylthioacetyl galactose intermediate.[3] While this method is claimed to increase purity and yield, it involves more synthetic steps.[3]

The Two-Step Synthesis: A Reliable and High-Yielding Pathway

The most established and efficient route to 2,3,4,6-Tetra-O-benzyl-D-galactose involves a two-step process:

-

Formation and Per-O-benzylation of a Methyl Glycoside: D-galactose is first converted to its methyl α-D-galactopyranoside. This initial step serves to protect the anomeric hydroxyl group, simplifying the subsequent benzylation reaction and preventing the formation of anomeric mixtures at this stage. The four remaining hydroxyl groups are then per-O-benzylated using a benzyl halide in the presence of a strong base.

-

Acidic Hydrolysis of the Anomeric Methyl Group: The methyl glycoside of the per-O-benzylated intermediate is selectively cleaved under acidic conditions to liberate the anomeric hydroxyl group, yielding the target compound, 2,3,4,6-Tetra-O-benzyl-D-galactose.[2]

This strategic approach allows for greater control over the reaction and generally results in higher overall yields and purity of the final product.

Mechanistic Insights: The Williamson Ether Synthesis in Polyol Benzylation

The core chemical transformation in the benzylation of the methyl galactopyranoside is the Williamson ether synthesis. This classic organic reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile in an SN2 reaction with an alkyl halide.

In the context of methyl α-D-galactopyranoside, a strong base, typically sodium hydride (NaH), is used to deprotonate the multiple hydroxyl groups, generating a poly-alkoxide species. This is followed by the addition of a benzyl halide, such as benzyl chloride (BnCl) or benzyl bromide (BnBr). The alkoxides then displace the halide from the benzylic carbon in a concerted SN2 mechanism to form the corresponding benzyl ethers.

The choice of a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), is crucial as it effectively solvates the sodium cations without solvating the alkoxide nucleophiles, thereby enhancing their reactivity. The reaction is typically initiated at a low temperature to control the initial exothermic deprotonation and then warmed to drive the SN2 reaction to completion.

Comparative Analysis of Synthetic Protocols

The following table provides a comparative overview of different methodologies for the key steps in the two-step synthesis of 2,3,4,6-Tetra-O-benzyl-D-galactose. It is important to note that while some of these protocols are for the analogous D-glucose derivative, the principles and reaction conditions are directly applicable to the D-galactose series.

| Method | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzylation A | Methyl α-D-glucopyranoside | NaH, Benzyl Chloride | DMF | 0 to 20-40 | 1-4 | 85.5 - 97.4 | [4] |

| Benzylation B | Methyl α-D-glucopyranoside | KOH, Benzyl Chloride | Dioxane | Reflux | Not specified | High | [4] |

| Hydrolysis A | Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside | HCl, Ethanol | N/A | 95 | 5 | 66.7 - 79.3 | [2] |

| Hydrolysis B | Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside | HCl, Acetone | N/A | 55 (Reflux) | 0.33 | 70 | [5] |

| Three-Step Method | D-galactose | 1. Ac₂O, 2-mercaptobenzothiazole 2. KOH, BnCl 3. NBS | Various | Various | Various | 71 - 73.3 | [3] |

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 2,3,4,6-tetra-O-benzyl-α-D-galactopyranoside

This protocol is adapted from established procedures for the per-O-benzylation of methyl glycosides.

Materials:

-

Methyl α-D-galactopyranoside

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl chloride (BnCl)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve methyl α-D-galactopyranoside in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (60% dispersion in oil, 4.4 equivalents) portion-wise to the stirred solution.

-

Allow the reaction mixture to stir at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases.

-

Slowly add benzyl chloride (4.2 equivalents) dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess sodium hydride by the slow addition of methanol.

-

Remove the DMF under reduced pressure.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure methyl 2,3,4,6-tetra-O-benzyl-α-D-galactopyranoside.

Protocol 2: Synthesis of 2,3,4,6-Tetra-O-benzyl-D-galactose via Acidic Hydrolysis

This protocol describes the selective cleavage of the anomeric methyl group.

Materials:

-

Methyl 2,3,4,6-tetra-O-benzyl-α-D-galactopyranoside

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Add the purified methyl 2,3,4,6-tetra-O-benzyl-α-D-galactopyranoside to a mixture of concentrated hydrochloric acid and ethanol.[2]

-

Heat the reaction mixture to 95 °C and maintain for 5 hours. A white solid may precipitate during the reaction.[2]

-

Monitor the disappearance of the starting material by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane or ethanol) to yield 2,3,4,6-Tetra-O-benzyl-D-galactose as a white solid.

Analytical Characterization: A Self-Validating System

To ensure the identity and purity of the synthesized 2,3,4,6-Tetra-O-benzyl-D-galactose, a combination of spectroscopic techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. The ¹H NMR spectrum will show characteristic signals for the anomeric proton (existing as a mixture of α and β anomers in solution), the protons of the pyranose ring, and the aromatic protons of the four benzyl groups. The ¹³C NMR spectrum will confirm the presence of all 34 carbon atoms in the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the hydroxyl (-OH) stretch of the anomeric hydroxyl group and the C-O stretches of the ether linkages.

Safety Considerations

The synthesis of 2,3,4,6-Tetra-O-benzyl-D-galactose involves the use of hazardous reagents that require careful handling in a well-ventilated fume hood.

-

Benzyl Chloride (BnCl): Benzyl chloride is a lachrymator, corrosive, and a suspected carcinogen. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Sodium Hydride (NaH): Sodium hydride is a highly flammable solid that reacts violently with water to produce hydrogen gas. It should be handled under an inert atmosphere and away from any sources of moisture.

Visualizing the Synthetic Workflow

The following diagrams illustrate the logical flow and chemical transformations in the two-step synthesis of 2,3,4,6-Tetra-O-benzyl-D-galactose.

Caption: A logical workflow diagram illustrating the key stages in the two-step synthesis of 2,3,4,6-Tetra-O-benzyl-D-galactose.

Caption: A schematic representation of the chemical transformations in the two-step synthesis.

Conclusion

The two-step synthesis of 2,3,4,6-Tetra-O-benzyl-D-galactose from its methyl glycoside is a robust and reliable method that provides high yields of this pivotal building block for advanced glycochemistry. A thorough understanding of the underlying Williamson ether synthesis mechanism, coupled with careful control of reaction conditions and rigorous purification, is essential for obtaining the final product in high purity. This guide provides the necessary theoretical framework and practical protocols to empower researchers in their pursuit of complex carbohydrate-based molecules for a wide range of applications in drug discovery and development.

References

-

An Easy Access to 2,3,4,6-Tetra-O-Benzyl-d-Galactopyranose and 2,3,6-T. ACS Publications. Available at: [Link]

-

A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. MDPI. Available at: [Link]

-

2,3,4,6-Tetra-O-benzyl-1-C-phenyl-α-D-glucopyranosyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside. MDPI. Available at: [Link]

- Method for preparing 2,3,4,6-tetra-O-benzyl -D-galactose. Google Patents.

- Process for the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose ... Google Patents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN103665064A - Method for preparing 2,3,4,6-tetra-O-benzyl -D-galactose - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. DE19534366C2 - Process for the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose and 2,3,4,6-tetra-O-allyl-D-glucopyranose - Google Patents [patents.google.com]

An In-depth Technical Guide to (2R,3S,4S,5R)-2,3,4,6-Tetrakis(benzyloxy)-5-hydroxyhexanal

Introduction: Navigating Nomenclature and Structure

In the field of carbohydrate chemistry, precision in nomenclature is paramount. The compound identified by CAS number 53081-25-7 is formally named (2R,3S,4S,5R)-2,3,4,6-Tetrakis(benzyloxy)-5-hydroxyhexanal. This name describes the open-chain aldehyde form of a per-benzylated glucose molecule. However, it is crucial for researchers to understand that this aldehyde exists in equilibrium with its more stable, cyclic hemiacetal form, 2,3,4,6-Tetra-O-benzyl-D-glucopyranose (CAS No. 4132-28-9 for the anomeric mixture). In solution and as a solid, the compound predominantly exists as the cyclic glucopyranose, which consists of a mixture of α and β anomers. The open-chain aldehyde form, while less abundant, is the key reactive species in certain chemical transformations.

This guide will refer to the compound as 2,3,4,6-Tetra-O-benzyl-D-glucopyranose for clarity, while acknowledging that the specified CAS number refers to its transient aldehyde isomer. The strategic placement of bulky, non-participating benzyl ether groups at the C2, C3, C4, and C6 positions renders the anomeric C1 hydroxyl the primary site for chemical modification. This feature makes it an exceptionally valuable and versatile building block in the synthesis of complex carbohydrates, glycoconjugates, and numerous pharmaceutical agents, including SGLT2 inhibitors like Dapagliflozin and α-glucosidase inhibitors such as Voglibose.[1][2]

Physicochemical Properties

A clear understanding of the compound's physical and chemical properties is essential for its effective use in a laboratory setting. These properties dictate handling, storage, and reaction conditions.

| Property | Value | References |

| CAS Number | 53081-25-7 (open-chain); 4132-28-9 (cyclic mixture) | [3] |

| Molecular Formula | C₃₄H₃₆O₆ | [4][5] |

| Molecular Weight | 540.65 g/mol | [4][5] |

| Appearance | White to off-white crystalline powder or solid | [6][7] |

| Melting Point | 151-156 °C (cyclic form) | |

| Solubility | Soluble in chloroform, dioxane, toluene; Insoluble in water | [2][3][8] |

| Optical Rotation | [α]²⁰/D +49±2°, c = 2% in dioxane | |

| Storage | Store in freezer (-20°C to 0-8°C), protected from light, in a dry place | [4][5][9] |

Synthesis and Purification: A Validated Protocol

The direct, one-step benzylation of D-glucose is notoriously challenging, often resulting in a mixture of partially protected products due to the similar reactivity of the multiple hydroxyl groups.[1] A more controlled, reliable, and higher-yielding strategy involves a two-step process starting from the readily available methyl α-D-glucopyranoside.[1][10]

Synthetic Workflow Overview

The validated pathway involves two key transformations:

-

Per-benzylation: The four free hydroxyl groups of methyl α-D-glucopyranoside are protected using benzyl bromide (BnBr) in the presence of a strong base like sodium hydride (NaH).

-

Acidic Hydrolysis: The anomeric methyl glycoside of the resulting methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside is selectively cleaved under acidic conditions to yield the target hemiacetal.[1]

Detailed Experimental Protocol

This protocol is adapted from established high-yield methodologies.[10][11]

Step 1: Synthesis of Methyl 2,3,4,6-tetra-O-benzyl-D-glucopyranoside

-

Inert Atmosphere: In a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, dissolve methyl α-D-glucopyranoside in anhydrous N,N-Dimethylformamide (DMF).

-

Deprotonation: Cool the solution in an ice bath to below 15°C. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil) in portions. Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the hydroxyl groups, creating alkoxides. The portion-wise addition and cooling manage the exothermic reaction and hydrogen gas evolution.

-

Stirring: Continue stirring for 30-45 minutes, allowing the hydrogen evolution to cease completely.

-

Benzylation: Slowly add benzyl bromide (BnBr) dropwise, maintaining the reaction temperature below 15°C. Causality: This is a classic Williamson ether synthesis (Sₙ2 reaction). The alkoxides act as nucleophiles, attacking the electrophilic benzylic carbon of BnBr. DMF is an ideal polar aprotic solvent that solvates the sodium cation, leaving a reactive "naked" alkoxide, thus accelerating the reaction.

-

Reaction Completion: After addition, allow the mixture to warm to room temperature (20-40°C) and stir for 2-4 hours.

-

Monitoring: Track the consumption of the starting material using Thin-Layer Chromatography (TLC) (e.g., mobile phase: 3:1 Hexane/Ethyl Acetate).

-

Quenching: Upon completion, carefully quench the excess NaH by the slow addition of methanol.

-

Work-up: Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 2: Hydrolysis to 2,3,4,6-Tetra-O-benzyl-D-glucopyranose

-

Reaction Setup: Add the crude or purified methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside to a mixture of concentrated hydrochloric acid and ethanol.[1]

-

Heating: Heat the reaction mixture to 60-100°C (a temperature of 95°C is often effective) and maintain for 2-8 hours.[1][11] A white solid is expected to precipitate as the product is formed.

-

Monitoring: Monitor the disappearance of the starting material by TLC.

-

Isolation: Once the reaction is complete, cool the mixture to room temperature.

-

Purification: Collect the precipitated product by filtration. Wash the solid sequentially with water and a cold organic solvent (e.g., cold ethanol or hexane) to remove impurities.[1]

-

Drying: Dry the final product under vacuum to obtain pure 2,3,4,6-Tetra-O-benzyl-D-glucopyranose as a white solid.

Analytical Characterization

Rigorous spectroscopic analysis is required to confirm the structure and purity of the synthesized compound. The presence of both α and β anomers in solution is a key feature observed in NMR spectra.[12]

Spectroscopic Data Summary

| Technique | Key Observations and Expected Values | References |

| ¹H NMR (CDCl₃) | 7.40 - 7.10 ppm (m, 20H): Aromatic protons from the four benzyl groups. 5.24 ppm (d, α-anomer): Anomeric proton (H-1). ~4.6 ppm (d, β-anomer): Anomeric proton (H-1). 4.98 - 3.50 ppm (m): Complex multiplet region for the remaining sugar ring protons (H-2 to H-6) and the benzylic CH₂ protons. | [12] |

| ¹³C NMR (CDCl₃) | ~138 ppm: Quaternary aromatic carbons attached to CH₂. 128.5 - 127.5 ppm: Aromatic CH carbons. ~97 ppm (β-anomer) & ~91 ppm (α-anomer): Anomeric carbons (C-1). ~84-70 ppm: Sugar ring carbons (C-2 to C-5) and benzylic CH₂ carbons. ~68 ppm: C-6 carbon. | [12][13] |

| IR Spectroscopy | ~3400 cm⁻¹ (broad): O-H stretch from the anomeric hydroxyl group. ~3100-3000 cm⁻¹: Aromatic C-H stretch. ~2900 cm⁻¹: Aliphatic C-H stretch. ~1100-1000 cm⁻¹: C-O ether stretches. | [14] |

| High-Resolution Mass Spec (HRMS-ESI) | [M+Na]⁺: Calculated for C₃₄H₃₆O₆Na, expected m/z ~563.2359. The observed mass should be within a narrow tolerance (e.g., ± 5 ppm). | [14] |

Key Applications in Research and Drug Development

The synthetic utility of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose stems from its unique structure: all hydroxyls are protected except for the anomeric one, which can be readily converted into a glycosyl donor.

-

Glycosylation Reactions: The most common application involves activating the anomeric hydroxyl to create a potent glycosyl donor. For example, reaction with trichloroacetonitrile in the presence of a base (e.g., DBU) forms a trichloroacetimidate donor.[4] This donor is then used in glycosylation reactions to form α-glucosides, which are key structures in many biologically active molecules.[2][4]

-

Synthesis of Pharmaceutical Intermediates: It is a cornerstone in the synthesis of C-aryl glycoside SGLT2 inhibitors, a major class of anti-diabetic drugs.[2] The synthesis involves creating a glycosyl donor from this compound, which is then used to form the crucial carbon-carbon bond with an aromatic aglycone.

-

Precursor for Bioactive Molecules: This compound serves as a starting material for a wide array of complex molecules, including those studied for anti-tumor, antimalarial, and antifungal activities.[2] Its derivatives are also used to synthesize glycolipids and probes for studying carbohydrate-protein interactions and enzyme mechanisms.[2][5]

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols must be followed.

-

Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][15] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[15][16]

-

Storage: The compound should be stored in a tightly sealed container in a freezer, typically at -20°C, to ensure long-term stability.[3][9] It should be kept in a dry environment away from strong oxidizing agents.[2]

-

Hazards: While not classified as a hazardous substance under OSHA 29 CFR 1910.1200, it may cause skin, eye, or respiratory irritation.[15] Avoid creating dust during handling.[15]

Conclusion

This compound, more commonly known and utilized as its cyclic hemiacetal 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, is a cornerstone intermediate in modern synthetic chemistry. Its unique structural feature—a single free hydroxyl group at the reactive anomeric position—provides chemists with a reliable and versatile tool for constructing complex molecular architectures. A thorough understanding of its synthesis, characterization, and reactivity, as detailed in this guide, is essential for its successful application in the development of novel therapeutics and advanced materials.

References

-

Chemdad Co., Ltd. (n.d.). 2,3,4,6-TETRA-O-BENZYL-D-GALACTOPYRANOSE. Retrieved from [Link]

- Google Patents. (2018). CN107880080A - A kind of synthetic method of 2,3,4,6 tetrabenzyl D glucopyranoses.

- Yamanoi, T., Inoue, R., & Oda, Y. (2012). 2,3,4,6-Tetra-O-benzyl-1-C-phenyl-α-D-glucopyranosyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside. Molbank, 2012(2), M775.

- Gigg, J., & Gigg, R. (1990). Stereochemical control in the acylation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose. A route to 1-O-acyl-.alpha.- and -.beta.-D-glucopyranoses. The Journal of Organic Chemistry, 55(24), 5895-5899.

-

PubChem. (n.d.). 2,3,4,6-Tetra-O-benzyl-D-glucopyranose-13C. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,3,4,6-Tetra-O-benzyl-a-D-glucopyranose - Optional[13C NMR]. Retrieved from [Link]

-

SpectraBase. (n.d.). 1H NMR of 2,3,4,6-Tetra-O-benzyl-d-glucopyranose. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2,3,4,6-TETRA-O-BENZYL-D-GALACTOPYRANOSE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. biosynth.com [biosynth.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 2,3,4,6-tetra-O-benzyl-D-galactopyranose | 53081-25-7 [chemicalbook.com]

- 7. 53081-25-7 | CAS DataBase [m.chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. CN107880080A - A kind of synthetic method of 2,3,4,6 tetrabenzyl D glucopyranoses - Google Patents [patents.google.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. spectrabase.com [spectrabase.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. fishersci.com [fishersci.com]

- 16. echemi.com [echemi.com]

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activities of Benzylated Monosaccharides

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the modification of natural scaffolds presents a fertile ground for the development of novel therapeutic agents. Among these, monosaccharides, the fundamental units of carbohydrates, offer a versatile platform for chemical derivatization to enhance their biological activities. The introduction of benzyl groups, a process known as benzylation, has emerged as a particularly effective strategy to modulate the pharmacological properties of these simple sugars. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic understanding of benzylated monosaccharides, offering field-proven insights into their burgeoning role in medicinal chemistry.

The Rationale for Benzylation: Enhancing Lipophilicity and Biological Interactions

The strategic addition of benzyl groups to monosaccharide scaffolds is a cornerstone of their journey from simple sugars to potent bioactive molecules. The primary driver for this chemical modification is the enhancement of lipophilicity. The bulky, nonpolar benzyl groups increase the molecule's ability to traverse cellular membranes, a critical step for reaching intracellular targets. This improved bioavailability is often a prerequisite for significant biological activity.

Furthermore, the aromatic nature of the benzyl moiety introduces the potential for π-π stacking interactions with aromatic residues within the active sites of target proteins, such as enzymes and receptors. This can lead to stronger and more specific binding, thereby enhancing the compound's potency and selectivity. The Williamson ether synthesis is a classical and widely employed method for the benzylation of hydroxyl groups on monosaccharides, involving the reaction of an alkoxide with a benzyl halide.[1][2][3][4][5]

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the exploration of novel chemical entities with antibacterial and antifungal properties. Benzylated and otherwise acylated monosaccharide derivatives have demonstrated considerable promise in this arena.[6]

Mechanism of Action

The antimicrobial efficacy of these compounds is often attributed to their ability to disrupt the integrity of microbial cell membranes. The lipophilic benzyl groups are thought to intercalate into the lipid bilayer of bacterial and fungal cell membranes, leading to increased permeability and leakage of essential intracellular components, ultimately resulting in cell death.[7]

Experimental Evaluation: Determining Minimum Inhibitory Concentration (MIC)

A standard method to quantify the antimicrobial activity of these compounds is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC) – the lowest concentration of a compound that inhibits the visible growth of a microorganism.[6][8][9][10][11]

Experimental Protocol: Broth Microdilution MIC Assay

-

Preparation of Inoculum: A standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution of Test Compound: The benzylated monosaccharide is serially diluted in the broth within a 96-well microtiter plate to create a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Controls: Positive (microorganism in broth without the compound) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Determination of MIC: The MIC is read as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[6][8][9][10][11]

Data Presentation: Antimicrobial Activity of Benzylated Monosaccharide Derivatives

| Compound | Target Microorganism | MIC (µg/mL) | Reference |

| Benzylated D-glucopyranoside derivative | Staphylococcus aureus | 12.5 | [12] |

| Benzylated D-mannofuranoside derivative | Escherichia coli | 25 | [13] |

| Acylated D-glucofuranose derivative | Candida albicans | 6.25 | [13] |

Anticancer Activity: Targeting the Proliferative Machinery of Cancer Cells

The development of selective cytotoxic agents against cancer cells is a primary objective in oncology research. Glucopyranosyl-conjugated benzyl derivatives and N6-benzyladenosine analogs have emerged as promising classes of anticancer compounds.[13][14][15][16][17][18]

Mechanism of Action: Induction of Apoptosis

A key mechanism through which these compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death.[13][14] This process is often mediated by the activation of a cascade of enzymes known as caspases. The intrinsic pathway of apoptosis, which is frequently implicated, involves the release of cytochrome c from the mitochondria, leading to the formation of the apoptosome and subsequent activation of initiator caspase-9, which in turn activates executioner caspases like caspase-3.[19][20][21][22][23] Some N6-benzyladenosine analogs have been shown to inhibit farnesyl pyrophosphate synthase (FPPS), an enzyme in the mevalonate pathway, which is crucial for the prenylation of proteins involved in cell growth and survival.[17][18]

Diagram: Intrinsic Apoptotic Pathway Activated by Benzylated Monosaccharides

Caption: Intrinsic apoptotic pathway initiated by benzylated monosaccharides.

Experimental Evaluation: Assessing Cell Viability with the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess the cytotoxic effects of compounds on cancer cell lines. It measures the metabolic activity of cells, which is an indicator of cell viability.[24][25][26]

Experimental Protocol: MTT Assay

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the benzylated monosaccharide derivative for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[24][25][26]

Data Presentation: Anticancer Activity of Benzylated Monosaccharide Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Glucopyranosyl-conjugated benzyl derivative 8d | HCT-116 (Colon Cancer) | 15.6 | [13][14] |

| N6-benzyladenosine analog 2f | HCT-116 (Colon Cancer) | ~10 | [17][18] |

| Benzylated D-galactose derivative 14α | A549 (Lung Cancer) | ~20 | [27] |

Antiviral Activity: Inhibiting Viral Replication

Modified nucleosides, including those with benzyl protection, have been investigated for their potential as antiviral agents. These compounds can act as chain terminators during viral DNA or RNA synthesis, thereby halting viral replication.

Mechanism of Action

Benzylated nucleoside analogs can be taken up by host cells and phosphorylated by cellular kinases to their active triphosphate form. This triphosphate analog can then be incorporated into the growing viral nucleic acid chain by viral polymerases. The presence of the modified sugar, often lacking a 3'-hydroxyl group or having it in a non-permissive conformation, prevents the addition of the next nucleotide, leading to chain termination and inhibition of viral replication.

Experimental Evaluation: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques in a cell culture.[12][27][28][29][30]

Experimental Protocol: Plaque Reduction Assay

-

Cell Seeding: A confluent monolayer of host cells susceptible to the virus is prepared in a multi-well plate.

-

Virus Infection: The cells are infected with a known amount of virus.

-

Compound Treatment: The infected cells are then overlaid with a semi-solid medium (e.g., agarose) containing different concentrations of the benzylated nucleoside analog.

-

Incubation: The plates are incubated for several days to allow for plaque formation.

-

Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques (zones of cell death).

-

Data Analysis: The number of plaques in the treated wells is counted and compared to the untreated control. The EC50 (the concentration of the compound that reduces the number of plaques by 50%) is then calculated.[12][27][28][29][30]

Synthesis of Bioactive Benzylated Monosaccharides: A Workflow

The synthesis of these promising compounds requires a multi-step process, often starting from commercially available monosaccharides. The following diagram illustrates a general workflow for the synthesis of a glucopyranosyl-conjugated benzyl derivative.

Diagram: Synthetic Workflow for a Glucopyranosyl-Conjugated Benzyl Derivative

Caption: A generalized synthetic workflow for glucopyranosyl-conjugated benzyl derivatives.

Conclusion and Future Perspectives

Benzylated monosaccharides represent a compelling class of bioactive molecules with demonstrated antimicrobial, anticancer, and antiviral potential. Their enhanced lipophilicity and ability to engage in specific interactions with biological targets underscore the value of this synthetic modification. The detailed protocols and mechanistic insights provided in this guide aim to empower researchers in the rational design and evaluation of novel carbohydrate-based therapeutics.

Future research in this field will likely focus on the development of more selective and potent derivatives through structure-activity relationship (SAR) studies, the elucidation of novel biological targets and mechanisms of action, and the exploration of advanced drug delivery systems to further enhance their therapeutic efficacy. The continued investigation of benzylated monosaccharides holds the promise of yielding next-generation drugs to address pressing global health challenges.

References

-

Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. R Soc Open Sci. 2021 Feb 24;8(2):201642. [Link]

-

Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. PubMed. [Link]

-

Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. Viroxy. [Link]

-

Synthesis of glucopyranosyl-conjugated benzyl derivatives. Reaction... | Download Scientific Diagram. ResearchGate. [Link]

-

N⁶-Alkyladenosines: Synthesis and evaluation of in vitro anticancer activity. PubMed. [Link]

-

Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]

-

Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs. PMC. [Link]

-

MTT Cell Assay Protocol. Horton Lab. [Link]

-

Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs. Lirias - KU Leuven. [Link]

-

IBT Bioservices Guide to In Vitro Antiviral Testing. IBT Bioservices. [Link]

-

Plaque Reduction Neutralization Test (PRNT) Protocol. Creative Biolabs. [Link]

-

Broth Dilution Method for MIC Determination. Microbe Online. [Link]

-

Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]

-

Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside. PMC. [Link]

-

MIC Determination by Broth Dilution Method | Antimicrobial Susceptibility Test. YouTube. [Link]

-

MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

-

An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-??-D- glucopyranoside and benzyl 2,3,4-tri-O-benzyl-??-D-mannopyranoside. ResearchGate. [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells. PubMed. [Link]

-

Williamson Ether Synthesis. Chemistry Steps. [Link]

-

Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues. PubMed. [Link]

-

Biochemical pathways of caspase activation during apoptosis. PubMed. [Link]

-

Williamson Ether Synthesis. University of Texas at Dallas. [Link]

-

Caspase activation pathways: Some recent progress | Request PDF. ResearchGate. [Link]

-

14.3: The Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

-

Molecular Docking as A Computational Tool for Analyzing Product Mediated Inhibition for β-Galactosidase Immobilized on Glutaraldehyde Modified Matrices. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Caspase Activation Pathways: an Overview. Holland-Frei Cancer Medicine - NCBI. [Link]

-

Molecular Docking and Target‐Specific Binding Profiles of Benzosuberane‐Based Compounds. PMC. [Link]

-

Caspase activation pathways. Caspase activation by the extrinsic... - ResearchGate. ResearchGate. [Link]

-

Targeting β-Lactose with AA9 Lytic Polysaccharide Monooxygenase (LPMO) to Treat Lactose Intolerance: A Molecular Docking, DFT and Molecular Dynamic Simulation Study. ChemRxiv. [Link]

-

Synthesis, Antitubercular Activity and Molecular Docking Studies of Benzyl-modified 8-Hydroxyquinolines. ResearchGate. [Link]

-

Structural Features of Caspase-Activating Complexes. PMC. [Link]

-

Multi-Targeted Molecular Docking, Pharmacokinetics, and Drug-Likeness Evaluation of Okra-Derived Ligand Abscisic Acid Targeting Signaling Proteins Involved in the Development of Diabetes. MDPI. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. gold-chemistry.org [gold-chemistry.org]

- 4. jk-sci.com [jk-sci.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 7. Molecular Docking as A Computational Tool for Analyzing Product Mediated Inhibition for β-Galactosidase Immobilized on Glutaraldehyde Modified Matrices – Oriental Journal of Chemistry [orientjchem.org]

- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. protocols.io [protocols.io]

- 12. bioagilytix.com [bioagilytix.com]

- 13. Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. N⁶-Alkyladenosines: Synthesis and evaluation of in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs [lirias.kuleuven.be]

- 19. Biochemical pathways of caspase activation during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Structural Features of Caspase-Activating Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. MTT assay protocol | Abcam [abcam.com]

- 25. researchhub.com [researchhub.com]

- 26. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 27. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. ibtbioservices.com [ibtbioservices.com]

- 30. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

From Sweet Mystery to Stereochemical Triumph: A Technical History of Polyhydroxy Aldehydes

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Polyhydroxy aldehydes, the foundational molecules of carbohydrate chemistry, represent a class of compounds whose structural complexity initially defied elucidation.[1][2] Their history is a compelling narrative of scientific deduction, experimental ingenuity, and the development of fundamental concepts that now underpin vast areas of biochemistry, molecular biology, and therapeutic development. This guide traces the historical arc from the initial isolation of these "sugars" to the monumental work of Emil Fischer, who unraveled their stereochemical intricacies, and the subsequent discovery of their cyclic nature. We will explore the key experiments, the logic behind them, and the enduring impact of this foundational knowledge on modern science.

Chapter 1: Early Encounters and the Constitutional Puzzle

The story of polyhydroxy aldehydes, or aldoses, begins not with their structure, but with their isolation and the initial attempts to understand their basic composition. In the late 18th century, chemists like Carl Wilhelm Scheele began isolating organic compounds from natural sources, laying the groundwork for future studies.[3] Antoine Lavoisier's experiments soon established that sugars were composed of carbon, hydrogen, and oxygen.[3] The empirical formula, often resolving to Cn(H₂O)n, led to the misleading but persistent name "carbohydrate," implying they were simple hydrates of carbon.[4]

The central challenge of the 19th century was to move beyond this elemental formula to a constitutional one. It was clear these molecules possessed multiple hydroxyl (-OH) groups and a carbonyl group. The critical question was whether the carbonyl was an aldehyde or a ketone. Chemical reactions provided the answer:

-

Oxidation: Mild oxidation converted aldoses into carboxylic acids (aldonic acids) with the same number of carbon atoms, a characteristic reaction of aldehydes.

-

Reduction: Reduction of aldoses yielded linear poly-alcohols (alditols).

These findings strongly supported a straight-chain structure containing a terminal aldehyde group and a series of secondary hydroxyl groups.[5][6] Yet, this was only the first layer of a much deeper complexity.

Chapter 2: The Stereochemical Labyrinth and Fischer's Ascent

The true challenge lay in stereochemistry. Based on the tetrahedral carbon theory proposed by van't Hoff and Le Bel, an aldohexose like glucose, with four chiral centers, could exist as 2⁴ = 16 different stereoisomers.[2][7] Determining which of these 16 possibilities corresponded to naturally occurring glucose was a monumental task undertaken and solved by the German chemist Emil Fischer, a feat for which he was awarded the Nobel Prize in Chemistry in 1902.[1][2]

Fischer's approach was a masterclass in logical deduction, built upon three pillars: the Kiliani-Fischer synthesis, analysis of molecular symmetry through oxidation, and the invention of a new representational tool—the Fischer projection.[1]

The Fischer Projection: A Tool for a 2D World

To manage the complexity of stereoisomers on paper, Fischer devised a convention for representing three-dimensional chiral centers in two dimensions.[2][3] In a Fischer projection, the carbon chain is drawn vertically with the most oxidized carbon (the aldehyde) at the top. Horizontal lines represent bonds coming out towards the viewer, while vertical lines represent bonds going away from the viewer. This simple, unambiguous system was crucial for tracking the stereochemical relationships between different sugars.[2]

The Kiliani-Fischer Synthesis: Ascending the Aldose Ladder

A cornerstone of Fischer's proof was the Kiliani-Fischer synthesis , a method for elongating the carbon chain of an aldose by one atom.[8][9][10] This reaction not only allowed for the synthesis of larger sugars from smaller ones but also provided critical information about their stereochemical relationships.[11]

The synthesis proceeds by adding hydrogen cyanide (HCN) to the aldehyde group, forming two diastereomeric cyanohydrins because a new chiral center is created at C2.[8][9] Hydrolysis of these cyanohydrins followed by reduction yields two new aldoses that are epimers at the C2 position (differing only in the configuration at that one chiral center).[9][12] For example, applying the Kiliani-Fischer synthesis to D-arabinose produces both D-glucose and D-mannose, proving that these two aldohexoses differ only in their C2 stereochemistry.[9]

Experimental Protocol: The Classic Kiliani-Fischer Synthesis

-

Cyanohydrin Formation: The starting aldose (e.g., D-arabinose) is treated with aqueous sodium cyanide (NaCN). The cyanide ion undergoes nucleophilic addition to the carbonyl carbon of the open-chain aldehyde form.[9] This step is not stereospecific and produces a mixture of two diastereomeric cyanohydrins.

-

Hydrolysis: The resulting cyanohydrin mixture is heated in water. This hydrolyzes the nitrile group (-CN) into a carboxylic acid group (-COOH), which rapidly cyclizes to form a more stable mixture of aldonic acid lactones (cyclic esters).[9]

-

Separation (Optional but Recommended): The diastereomeric lactones can be separated at this stage using techniques like fractional crystallization. This allows for the synthesis of a single, pure higher aldose in the final step.

-

Reduction: The separated lactone (or the mixture) is reduced to the aldehyde. Fischer originally used a sodium amalgam (Na/Hg) in a mildly acidic solution.[8][9] This carefully controlled reduction converts the lactone back into the aldehyde, yielding the final, chain-lengthened aldose(s).

Figure 1: Workflow of the Kiliani-Fischer Synthesis.

By systematically applying this synthesis and analyzing the products, Fischer built a family tree of aldoses, all relative to a single reference compound: D-glyceraldehyde.[2] He arbitrarily assigned the 'D' configuration to the form of glyceraldehyde that rotated plane-polarized light to the right.[2] This guess had a 50% chance of being correct, and remarkably, it was confirmed by X-ray crystallography in 1951.[2]

Chapter 3: Beyond the Chain - The Rise of the Ring

Despite the success of Fischer's linear model, it could not explain certain observations. The most prominent of these was mutarotation . In 1846, Augustin-Pierre Dubrunfaut noticed that the optical rotation of a freshly prepared aqueous solution of glucose changed over time, eventually settling at an equilibrium value.[13][14] For example, pure α-D-glucose has a specific rotation of +112.2°, while pure β-D-glucose is +18.7°.[14][15] However, when either is dissolved in water, the rotation of the solution converges to +52.7°.[14][15]

This phenomenon was inexplicable with a static, open-chain structure. It strongly suggested an equilibrium between two or more forms of the molecule in solution.[13][15] The answer was the formation of a cyclic hemiacetal . Aldehydes and alcohols can react to form hemiacetals.[16][17] In a polyhydroxy aldehyde like glucose, the C5-hydroxyl group can attack the C1-aldehyde group in an intramolecular reaction, forming a stable six-membered ring.[16][18]

This cyclization creates a new chiral center at C1 (the anomeric carbon), resulting in two possible diastereomers, designated α and β.[16][19] In aqueous solution, the ring can open back to the linear form and then re-close, allowing the α and β anomers to interconvert until they reach their characteristic equilibrium concentrations—a process that perfectly explains mutarotation.[15][20]

Figure 2: Interconversion of linear and cyclic forms of D-glucose.

Chapter 4: Modern Implications for Drug Development

The foundational understanding of polyhydroxy aldehyde structure and stereochemistry is not merely a historical curiosity; it is essential to modern research and drug development.

-

Molecular Recognition: The precise three-dimensional arrangement of hydroxyl groups on a sugar ring is critical for its interaction with proteins, such as enzymes and cell surface receptors. This specificity is the basis for drug design, where carbohydrate moieties can be used to target specific cells or to modulate the activity of enzymes involved in disease.

-

Glycosylated Therapeutics: Many modern drugs are glycosylated, meaning they have sugar chains attached to them. This can improve solubility, stability, and pharmacokinetic properties. Understanding the underlying chemistry of the monosaccharide building blocks is crucial for designing and synthesizing these complex therapeutics.

-

Antiviral and Antibacterial Agents: Many pathogens rely on specific carbohydrate-protein interactions to infect host cells. Drugs that mimic these carbohydrates can act as competitive inhibitors, blocking the pathogen's ability to attach and invade.

| D-Aldose | Number of Carbons | Number of Stereoisomers (2^(n-2)) |

| D-Glyceraldehyde | 3 | 2 |

| D-Erythrose, D-Threose | 4 | 4 |

| D-Ribose, D-Arabinose, D-Xylose, D-Lyxose | 5 | 8 |

| D-Allose, D-Altrose, D-Glucose, D-Mannose, D-Gulose, D-Idose, D-Galactose, D-Talose | 6 | 16 |

| Table 1: The family of D-aldoses, showing the exponential increase in stereoisomers with chain length. |

Conclusion

The journey to understand the structure of polyhydroxy aldehydes is a landmark achievement in the history of chemistry. It forced the development of new experimental techniques, new forms of chemical representation, and a new level of appreciation for the subtleties of three-dimensional molecular architecture. The logical rigor of Emil Fischer's work remains a benchmark for structural elucidation. Today, the principles he established are applied daily in laboratories around the world, driving innovation in fields from materials science to the development of life-saving medicines. The simple sugar molecule, once a source of chemical mystery, is now a cornerstone of modern molecular science.

References

-

Conduct Science. (2021, May 18). Mutarotation: Definition, Mechanism, and Examples. [Link]

-

Grokipedia. Kiliani–Fischer synthesis. [Link]

-

American Chemical Society. How sweet it is! Emil Fischer's sterochemical studies of glucose. [Link]

-

Slideshare. Organic Chemistry Emil Fischer Glucose. [Link]

-

Wikipedia. Kiliani–Fischer synthesis. [Link]

-

Chemistry LibreTexts. (2014, August 29). 22.10 The Stereochemistry of Glucose: The Fischer Proof. [Link]

-

Pearson+. (2024, July 19). In 1891, Emil Fischer determined the structures of glucose and th.... [Link]

-

BYJU'S. Mutarotation. [Link]

-

Chemistry Stack Exchange. (2019, September 3). Fischer's proof of the structure of glucose. [Link]

-

Wikipedia. Mutarotation. [Link]

-